6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine
Description
Properties
IUPAC Name |
6-bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c1-4-5-2-3-6(8)9-7(5)11-10-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAXXVRALYFYCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=CC(=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine typically involves the reaction of oxazolo[5,4-b]pyridine-2(3H)-ketone with N-bromo-succinimide (NBS) in N,N-dimethylformamide (DMF) solvent at an appropriate temperature . This one-step synthesis method is efficient, yielding up to 92% of the desired product. The reaction conditions are mild, and the process is straightforward, making it suitable for industrial-scale production.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as described above. The use of N-bromo-succinimide (NBS) in DMF solvent ensures high yield and purity of the product. The process is designed to be safe, cost-effective, and scalable, making it feasible for large-scale manufacturing .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 6 serves as a leaving group in nucleophilic substitution reactions. This reactivity is enhanced by the electron-deficient pyridine ring, which stabilizes the transition state.
Key Reactions:
-
Ammonolysis: Reaction with ammonia or amines in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) yields 6-amino derivatives.
-
Alkoxy Substitution: Methoxy or ethoxy groups can be introduced using sodium methoxide/ethanol or potassium tert-butoxide in DMSO .
Example Conditions:
| Substrate | Nucleophile | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 6-Bromo-3-methyl-oxazolo... | NH3 (excess) | DMF | 100°C, 12h | 78 |
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-couplings, enabling diversification of the pyridine ring:
Suzuki-Miyaura Coupling
Reaction with arylboronic acids in the presence of Pd(PPh3)4 and a base (e.g., K2CO3) produces biaryl derivatives. The methyl group at position 3 does not hinder coupling efficiency .
Representative Protocol:
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: K2CO3 (2 equiv)
-
Solvent: Dioxane/H2O (4:1)
-
Temperature: 80°C, 6h
Buchwald-Hartwig Amination
Primary and secondary amines couple efficiently under Pd/Xantphos catalysis to form 6-aminated products. Sterically hindered amines require higher temperatures (110°C).
Electrophilic Aromatic Substitution (EAS)
The electron-deficient pyridine ring directs electrophiles to specific positions:
-
Nitration: Occurs at position 5 (meta to bromine) using HNO3/H2SO4 at 0°C, yielding 5-nitro derivatives .
-
Halogenation: Chlorine or iodine can be introduced at position 4 using N-halosuccinimides in acetic acid .
Regioselectivity Trends:
| Electrophile | Position | Yield (%) |
|---|---|---|
| NO2+ | 5 | 62 |
| Cl+ | 4 | 55 |
Ring-Opening and Functionalization
The oxazole ring undergoes selective cleavage under acidic or basic conditions:
-
Acidic Hydrolysis: Treatment with HCl (6M) at reflux opens the oxazole ring, yielding a pyridine-2-amine derivative .
-
Base-Mediated Rearrangement: NaOH/EtOH converts the oxazole into a pyridone structure via ring expansion .
Comparative Reactivity with Analogues
The bromine and methyl substituents significantly influence reactivity compared to related compounds:
| Compound | Suzuki Coupling Yield (%) | SNAr Yield (%) |
|---|---|---|
| 6-Bromo-3-methyl-oxazolo... | 85 | 78 |
| 6-Chloro-3-methyl-oxazolo... | 72 | 65 |
| 5-Bromo-3-methyl-oxazolo... | 68 | 54 |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine exhibit significant anticancer properties. These compounds have shown promising results in various assays against multiple cancer cell lines. The mechanism of action typically involves the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells. For instance, studies have demonstrated that certain derivatives can effectively inhibit cell proliferation in breast cancer and leukemia models.
Antifungal Properties
In addition to its anticancer effects, this compound also demonstrates antifungal activity. It has been reported that derivatives exhibit potent activity against several fungal strains, including Candida albicans and Aspergillus species. The presence of the bromine atom is believed to contribute to this enhanced antifungal efficacy .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis and traditional reflux techniques. The ability to modify the compound's structure by introducing different substituents allows for the exploration of new derivatives with potentially improved pharmacological profiles .
Case Study 1: Anticancer Activity Evaluation
In a study examining the anticancer effects of this compound derivatives, researchers evaluated their efficacy against human breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as lead compounds for further development. The study also explored the mechanisms of action, revealing that these compounds activate apoptotic pathways through ROS generation.
Case Study 2: Antifungal Efficacy
Another investigation focused on the antifungal properties of this compound against Candida albicans. The study found that specific derivatives displayed minimum inhibitory concentrations (MIC) significantly lower than those of standard antifungal agents like fluconazole. This suggests a promising avenue for developing new antifungal therapies based on the oxazolo-pyridine scaffold .
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of 6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogues
Key Observations :
- Bromine Position : The placement of bromine (position 3 vs. 6) significantly alters reactivity. For example, 3-bromo derivatives are more prone to nucleophilic substitution due to proximity to the oxazole oxygen .
- Substituent Effects : Methyl groups enhance steric hindrance, while carboxylic acid or pyrazole moieties (e.g., ) increase polarity and hydrogen-bonding capacity, affecting solubility and target binding.
Insights :
- Antimicrobial Potential: Oxazolo[5,4-b]pyridine derivatives (e.g., sulfonamide-linked isoxazolo-pyridines) exhibit strong antibacterial activity against Staphylococcus aureus (MIC: 1–8 µg/mL) . However, bromine substitution in the target compound may reduce solubility, limiting direct antimicrobial utility.
- Therapeutic Versatility : Triazolo-pyridines (e.g., ) show broader activity due to their ability to interact with diverse enzyme pockets, such as soluble guanylate cyclase .
Analysis :
- Cost Drivers : Carboxylic acid derivatives (e.g., ) are costlier due to multi-step synthesis and specialized reagents.
Biological Activity
6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 216.04 g/mol. The compound features a bromine atom at the 6-position and a methyl group at the 3-position of the oxazole ring.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Glucose Transporters : This compound has been identified as a selective inhibitor of glucose transporter 1 (GLUT1), which plays a crucial role in cellular glucose uptake. Inhibition of GLUT1 has been shown to induce apoptosis in cancer cells by depriving them of glucose, a vital nutrient for their growth and proliferation .
- Antimicrobial Activity : Recent studies have indicated that derivatives of oxazole compounds exhibit significant antibacterial properties. Specifically, modifications in the oxazole structure can enhance their efficacy against various Gram-positive bacteria. This suggests that this compound may possess similar antimicrobial properties .
Table 1: Summary of Biological Activities
Case Study 1: GLUT1 Inhibition and Cancer Therapy
A study demonstrated that compounds structurally similar to this compound effectively reduced GLUT1 expression in cancer cell lines. This reduction led to decreased glucose uptake and subsequently inhibited tumor growth in xenograft models. The findings suggest that targeting GLUT1 with such compounds could be a promising strategy for cancer treatment .
Case Study 2: Antibacterial Properties
In vitro studies evaluated the antibacterial efficacy of modified oxazole derivatives against common pathogens such as Staphylococcus aureus and Streptococcus pneumoniae. The results indicated that these compounds not only inhibited bacterial growth but also significantly reduced biofilm formation, which is critical in preventing chronic infections. The compound demonstrated a minimum biofilm inhibitory concentration (MBIC) much lower than its minimum inhibitory concentration (MIC), indicating its potential as an effective antimicrobial agent .
Q & A
Q. Key Considerations :
- Purification via column chromatography or recrystallization to isolate regioisomers.
- Yield optimization by adjusting reaction temperature and stoichiometry of brominating agents .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR to confirm regiochemistry and methyl group integration (e.g., δ ~2.5 ppm for methyl protons in similar oxazolo-pyridines) .
- 2D NMR (COSY, HSQC) to resolve overlapping signals in fused heterocycles.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 239.01 [M+H]⁺ for C₈H₅BrN₂O) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, as applied to related compounds (e.g., 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine) .
Advanced: How can computational methods predict the stability and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) : Models solvation effects and conformational stability in biological assays .
- Docking Studies : Evaluates binding affinity to target proteins (e.g., kinase inhibitors) based on oxazolo-pyridine scaffolds .
Example : DFT studies on imidazo[1,2-a]pyridines revealed steric effects of methyl groups on reaction barriers .
Advanced: How to resolve contradictions in reported biological activities of similar oxazolo-pyridine derivatives?
Methodological Answer:
- Comparative Structural Analysis : Map functional group variations (e.g., 6-Bromo vs. 6-Chloro substituents) using PubChem data .
- Standardized Assays : Replicate studies under controlled conditions (pH, solvent, cell lines) to isolate variable effects.
- Meta-Analysis : Correlate bioactivity trends with electronic properties (e.g., Hammett σ values for substituents) .
Example : Discrepancies in enzyme inhibition between 6-Bromo and 6-(4-Chlorophenyl) analogs were attributed to steric hindrance from the phenyl group .
Advanced: What challenges arise in scaling up the synthesis of this compound?
Methodological Answer:
- Catalyst Recovery : Homogeneous Pd catalysts (e.g., Pd(OAc)₂) require costly recycling methods .
- Purification Complexity : Regioisomer separation becomes labor-intensive at larger scales; consider orthogonal protecting groups .
- Exothermic Reactions : Bromination steps may require controlled temperature gradients to avoid decomposition .
Q. Mitigation Strategies :
- Switch to heterogeneous catalysis (e.g., Pd/C).
- Optimize solvent systems for crystallization (e.g., EtOAc/hexane mixtures) .
Basic: How does the methyl group influence the compound’s reactivity?
Methodological Answer:
- Steric Effects : The 3-methyl group hinders electrophilic substitution at adjacent positions, directing reactivity to the 6-bromo site .
- Electronic Effects : Methyl’s electron-donating nature increases electron density on the oxazole ring, enhancing nucleophilic aromatic substitution (e.g., with amines) .
Q. Experimental Validation :
Advanced: What strategies mitigate low yields in bromination of methyl-substituted precursors?
Methodological Answer:
- Controlled Bromination : Use NBS (N-bromosuccinimide) with radical initiators (e.g., AIBN) for selective bromination .
- Protection/Deprotection : Temporarily block reactive sites (e.g., oxazole nitrogen) with Boc groups to prevent over-bromination .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Example : Bromination of 2-(Bromomethyl)pyridine hydrobromide achieved >95% yield using DMF at 80°C .
Advanced: How to design derivatives for targeted biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify substituents systematically (e.g., replace Br with CF₃ or NH₂) and assay against targets (e.g., kinases) .
- Fragment-Based Drug Design : Use the oxazolo-pyridine core as a scaffold, attaching fragments via cross-coupling .
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., CYP450 assays) and logP values for lead optimization .
Example : 6-(Trifluoromethyl) analogs showed enhanced blood-brain barrier penetration in preclinical models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
